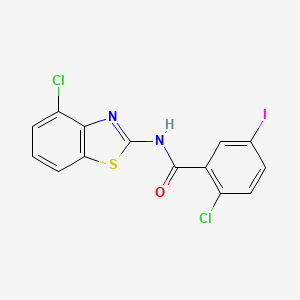![molecular formula C13H9F3O3 B11067763 2-Methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxylic acid](/img/structure/B11067763.png)
2-Methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-3-FUROIC ACID is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-3-FUROIC ACID typically involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with methylfuran in the presence of a base, followed by oxidation to form the desired furoic acid . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-3-FUROIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furoic acid moiety to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or furoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
2-METHYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-3-FUROIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-3-FUROIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The furoic acid moiety can form hydrogen bonds with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-TRIFLUOROMETHYL-5-THIAZOLECARBOXYLIC ACID: This compound shares a similar trifluoromethyl group but differs in the heterocyclic ring structure.
5-(TRIFLUOROMETHYL)FURAN-2-CARBOXALDEHYDE: Another compound with a trifluoromethyl group attached to a furan ring, but with an aldehyde functional group instead of a carboxylic acid.
Uniqueness
2-METHYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-3-FUROIC ACID is unique due to its combination of a trifluoromethyl-substituted phenyl ring and a furoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H9F3O3 |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C13H9F3O3/c1-7-10(12(17)18)6-11(19-7)8-3-2-4-9(5-8)13(14,15)16/h2-6H,1H3,(H,17,18) |
InChI Key |
MGLJKGGFRZAAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11067682.png)
![5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11067685.png)
![4-{[2-(4-Methoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]amino}-4-oxobutanoic acid](/img/structure/B11067699.png)
![4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide](/img/structure/B11067700.png)
![ethyl {4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}acetate](/img/structure/B11067705.png)
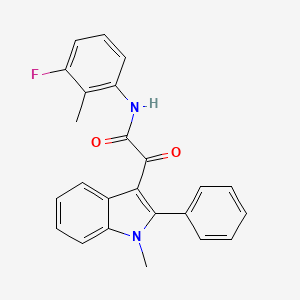
![3'-benzyl-1-(2-chlorobenzyl)-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067722.png)
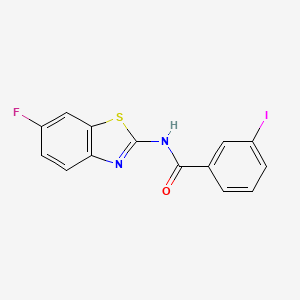
![N-tert-butyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11067735.png)
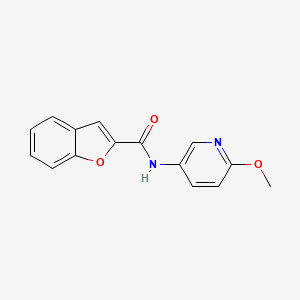
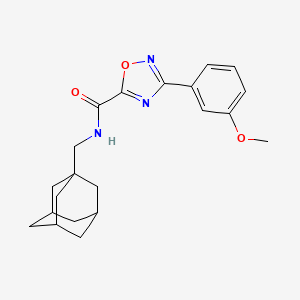
![1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11067751.png)
![Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate](/img/structure/B11067757.png)
